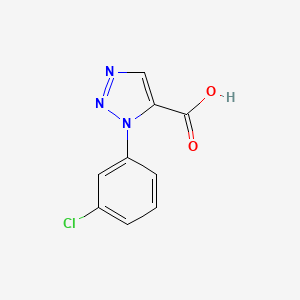![molecular formula C20H21N3O3S2 B12125994 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12125994.png)
5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
5,6-二甲基-2-{[2-(吗啉-4-基)-2-氧代乙基]硫基}-3-苯基-3H,4H-噻吩并[2,3-d]嘧啶-4-酮的合成通常涉及多步有机反应。合成路线可能包括以下步骤:
噻吩并[2,3-d]嘧啶核的形成: 可以通过环化反应实现,该反应涉及合适的起始原料,如噻吩衍生物和嘧啶前体。
硫基的引入: 硫基可以通过使用合适的硫醇试剂的亲核取代反应引入。
吗啉-4-基的连接: 该步骤可能涉及使用吗啉和合适的偶联试剂将吗啉-4-基连接到核心结构。
最后的修饰: 可能需要额外的步骤来引入二甲基和苯基,以及实现化合物的所需氧化状态。
工业生产方法可能涉及优化这些合成路线,以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
5,6-二甲基-2-{[2-(吗啉-4-基)-2-氧代乙基]硫基}-3-苯基-3H,4H-噻吩并[2,3-d]嘧啶-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化,从而形成亚砜或砜。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,可能将酮基转化为醇。
水解: 该化合物可以在酸性或碱性条件下进行水解,导致酯或酰胺键断裂。
这些反应中使用的常见试剂和条件包括有机溶剂(例如二氯甲烷,乙醇),催化剂(例如钯碳),以及特定的温度和pH条件。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
5,6-二甲基-2-{[2-(吗啉-4-基)-2-氧代乙基]硫基}-3-苯基-3H,4H-噻吩并[2,3-d]嘧啶-4-酮有几个科学研究应用:
药物化学: 该化合物因其作为治疗剂的潜力而受到研究,尤其是在治疗癌症,炎症和传染病方面。
生物学研究: 它用于生物测定中,以研究其对各种细胞过程和分子靶标的影响。
药物开发: 该化合物被探索作为开发具有改善功效和安全性特征的新药的先导化合物。
化学生物学: 它在化学生物学研究中用作工具化合物,以阐明生物途径和作用机制。
作用机制
5,6-二甲基-2-{[2-(吗啉-4-基)-2-氧代乙基]硫基}-3-苯基-3H,4H-噻吩并[2,3-d]嘧啶-4-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式起作用:
抑制酶: 它可以抑制参与疾病途径的关键酶,例如激酶或蛋白酶。
调节受体: 该化合物可能与受体结合并调节受体的活性,从而影响信号转导和细胞反应。
干扰DNA/RNA: 它可以与核酸相互作用,可能影响基因表达和蛋白质合成。
涉及的确切分子靶标和途径取决于特定的生物学环境和所靶向的疾病。
相似化合物的比较
5,6-二甲基-2-{[2-(吗啉-4-基)-2-氧代乙基]硫基}-3-苯基-3H,4H-噻吩并[2,3-d]嘧啶-4-酮可以与其他类似化合物进行比较,例如:
噻吩并嘧啶: 具有类似噻吩并[2,3-d]嘧啶核心的化合物,但具有不同的取代基,可能表现出不同的生物活性以及药理学特性。
吗啉衍生物: 含有吗啉部分的化合物可以根据其化学反应性和生物学效应进行比较。
硫基化合物:
5,6-二甲基-2-{[2-(吗啉-4-基)-2-氧代乙基]硫基}-3-苯基-3H,4H-噻吩并[2,3-d]嘧啶-4-酮的独特性在于其功能基团的特定组合及其对不同生物活性的潜力。
属性
分子式 |
C20H21N3O3S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
5,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-14(2)28-18-17(13)19(25)23(15-6-4-3-5-7-15)20(21-18)27-12-16(24)22-8-10-26-11-9-22/h3-7H,8-12H2,1-2H3 |
InChI 键 |
DOZQXYFYCGSSAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCOCC3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12125913.png)

![2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol](/img/structure/B12125921.png)
![6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12125932.png)
![N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide](/img/structure/B12125933.png)

![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12125938.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12125954.png)

![3-((4-fluorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125982.png)
![4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12125983.png)
![3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12125986.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125991.png)
![1-acetyl-4'-amino-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B12125999.png)
